

3-Hydroxyquinidine CAS 53467-23-5 technical specifications

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Compound of Interest

Compound Name: 3-Hydroxyquinidine

CAS No.: 53467-23-5

Cat. No.: B022111

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Technical Monograph: 3-Hydroxyquinidine (CAS 53467-23-5)

Content Type: Technical Guide / Whitepaper Audience: Pharmacologists, Analytical Chemists, and DMPK Researchers

Executive Summary

3-Hydroxyquinidine (CAS 53467-23-5), specifically the (3S)-enantiomer, is the primary pharmacologically active metabolite of the Class Ia antiarrhythmic agent quinidine. Unlike many metabolic byproducts that are inert, **3-Hydroxyquinidine** retains significant electrophysiological activity, contributing substantially to both the therapeutic efficacy and the pro-arrhythmic risk (Torsades de Pointes) associated with quinidine therapy.

For drug development professionals, this compound serves two critical functions:

- CYP3A4 Probe: Its formation is mediated almost exclusively by Cytochrome P450 3A4 (CYP3A4), making it a highly specific in vivo and in vitro biomarker for CYP3A4 activity.

- hERG Channel Modulator: It acts as a potent blocker of the current, necessitating its inclusion in comprehensive cardiotoxicity safety screens.

Chemical Identity & Physicochemical Profile[1]

The following specifications define the research-grade standard for **3-Hydroxyquinidine**.

| Parameter | Technical Specification |
|-------------------|---|
| Chemical Name | (3S)-3-Hydroxyquinidine |
| CAS Number | 53467-23-5 |
| Molecular Formula | |
| Molecular Weight | 340.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO (>10 mg/mL), Methanol, Ethanol |
| pKa | ~4.2 (quinoline nitrogen), ~8.5 (quinuclidine nitrogen) |
| Fluorescence | Native fluorescence (pH dependent). High intensity in acidic media. |
| Chirality | The (3S) stereoisomer is the specific metabolic product of CYP3A4. |

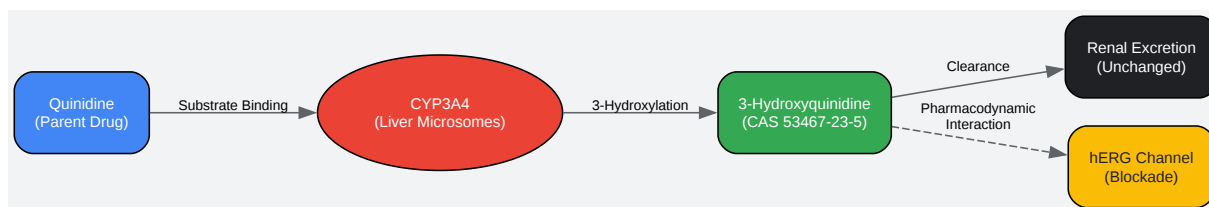
Metabolic Genesis & Biosynthesis

The CYP3A4 Specificity Principle

In human liver microsomes, the conversion of Quinidine to **3-Hydroxyquinidine** is catalyzed predominantly by CYP3A4.[1][2][3] While other isoforms (CYP2C9, CYP2E1) play minor roles in N-oxidation, the 3-hydroxylation pathway is sufficiently exclusive to CYP3A4 that the formation clearance of **3-Hydroxyquinidine** is accepted as a robust index of CYP3A4 catalytic activity.[1]

Mechanistic Pathway

The reaction involves the insertion of a hydroxyl group at the C3 position of the quinuclidine ring. This structural change increases polarity, facilitating renal elimination, yet preserves the methoxy-quinoline pharmacophore required for sodium/potassium channel blockade.



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Figure 1: Metabolic pathway illustrating the exclusive role of CYP3A4 in generating **3-Hydroxyquinidine** and its subsequent dual fate: renal elimination or ion channel interaction.

Pharmacodynamics: Mechanism of Action[6] Ion Channel Blockade (and)

3-Hydroxyquinidine is not merely a waste product; it is an equipotent blocker of the rapid component of the delayed rectifier potassium current (

), encoded by the hERG gene.

- Potency: Studies indicate the metabolite possesses 60–80% of the antiarrhythmic potency of the parent compound.[4]
- Binding Site: It binds to the intracellular pore cavity of the hERG channel.
- Clinical Relevance: During chronic quinidine therapy, serum concentrations of **3-Hydroxyquinidine** can reach 30–40% of the parent drug levels. In patients with renal impairment, the metabolite can accumulate, potentially exceeding the parent drug concentration and driving QT prolongation.

Research Implication: When modeling "Quinidine" toxicity in silico or in vitro, omitting **3-Hydroxyquinidine** results in an underestimation of the total repolarization delay.

Experimental Protocol: Quantification via HPLC-FLD

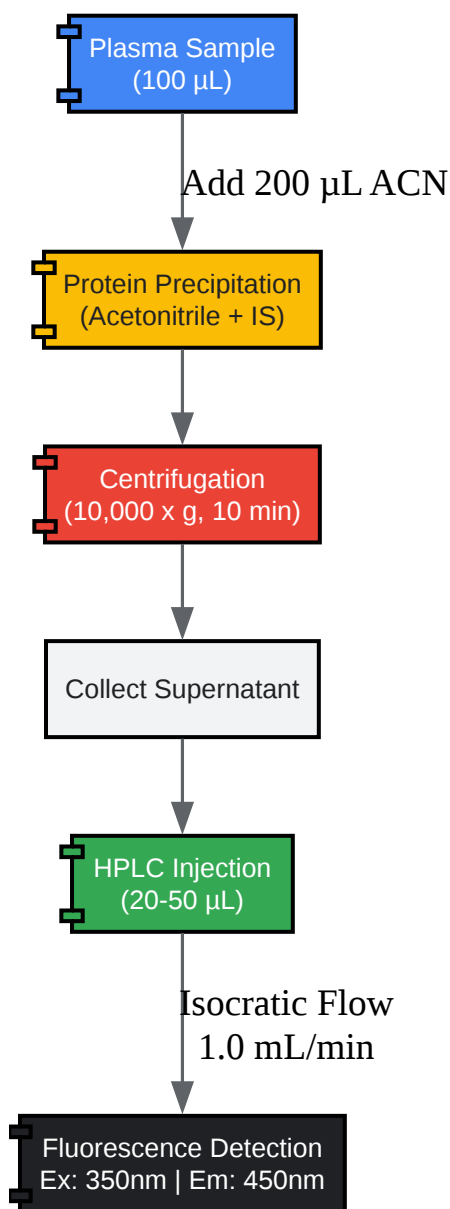
Objective: To quantify **3-Hydroxyquinidine** in plasma/serum with high sensitivity using its native fluorescence. This protocol avoids the use of benzene (common in older literature) in favor of safer, modern solvents.

Principle: Quinidine and its metabolites are naturally fluorescent. Acidification of the mobile phase enhances the quantum yield, allowing detection limits in the low ng/mL range without derivatization.

Reagents & Equipment[8]

- Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5 μ m).
- Mobile Phase: Acetonitrile : 0.05M Potassium Phosphate Buffer (pH 3.0) [15:85 v/v].
- Internal Standard (IS): Hydroquinidine or a structurally similar analog.
- Detector: Fluorescence Detector (FLD).

Workflow Diagram



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Figure 2: Optimized extraction and detection workflow for bioanalysis of **3-Hydroxyquinidine**.

Step-by-Step Methodology

- Sample Preparation:
 - Aliquot 100 μL of plasma into a microcentrifuge tube.
 - Add 20 μL of Internal Standard working solution.

- Add 200 μ L of ice-cold Acetonitrile to precipitate proteins.
- Extraction:
 - Vortex vigorously for 30 seconds.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the clear supernatant to an HPLC vial.
- Chromatography:
 - Flow Rate: 1.0 mL/min.
 - Temperature: 25°C or 30°C (maintain consistency).
 - Run Time: ~15 minutes (**3-Hydroxyquinidine** typically elutes before Quinidine due to increased polarity).
- Detection:
 - Set Excitation wavelength to 350 nm.
 - Set Emission wavelength to 450 nm.
 - Note: The acidic mobile phase (pH 3.0) is critical. At neutral pH, fluorescence intensity drops significantly.

Self-Validation Check:

- Resolution (Rs): Ensure Rs > 1.5 between **3-Hydroxyquinidine** and Quinidine peaks.
- Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL ().

Handling, Stability, & Safety

- Storage: Store solid powder at -20°C. Protect from light (quinolines are photosensitive).

- **Solution Stability:** Stock solutions in DMSO are stable for 6 months at -80°C. Aqueous solutions should be prepared fresh or protected from light and kept at 4°C for no more than 24 hours.
- **Safety:** This compound is a potent ion channel blocker. Accidental ingestion or injection can cause arrhythmias. Handle with standard PPE (gloves, goggles) in a fume hood.

References

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